2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-19-7-9-26-14-6-5-12(11-13(14)17(19)23)18-27(24,25)10-8-20-15(21)3-2-4-16(20)22/h5-6,11,18H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDCCXMBGRGZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide, identified by its CAS number 1207021-31-5, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.4 g/mol. The structure includes a piperidine ring and a benzoxazepine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₆S |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1207021-31-5 |
Research indicates that the compound may exert its biological effects through modulation of various biochemical pathways. One notable mechanism involves the inhibition of tumor necrosis factor-alpha (TNFα), a cytokine implicated in inflammatory processes. Studies have shown that derivatives of this compound can effectively reduce TNFα levels in mammalian models, suggesting a potential use in treating inflammatory diseases .
Biological Activity
The biological activity of this compound has been explored in various studies:
1. Anti-inflammatory Effects
- Case Study : A study demonstrated that administration of related compounds significantly decreased TNFα levels in animal models, which could be beneficial for conditions characterized by excessive inflammation such as rheumatoid arthritis and inflammatory bowel disease .
- Mechanism : The inhibition of TNFα leads to reduced inflammation and alleviation of associated symptoms.
2. Antitumor Activity
- Research Findings : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by targeting specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Clinical Relevance : This suggests potential applications in oncology, particularly for cancers where TNFα plays a role in tumor progression.
3. Neuroprotective Properties
- Observations : There is emerging evidence that compounds similar to this sulfonamide exhibit neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses. This could have implications for neurodegenerative diseases such as Alzheimer's .
Summary of Research Findings
The following table summarizes key findings from relevant studies:
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
To contextualize its properties, this compound is compared to three classes of analogs:
Table 1: Key Structural and Functional Comparisons
| Compound Class | Example Compound | Key Structural Differences | Bioactivity (Reported) |
|---|---|---|---|
| Sulfonamide-based inhibitors | Celecoxib | Lacks dioxopiperidine/benzoxazepine; contains pyrazole and trifluoromethyl groups | COX-2 inhibition (IC₅₀: 40 nM) |
| Dioxopiperidine derivatives | Thalidomide | Contains phthalimide instead of sulfonamide/benzoxazepine | Immunomodulation (CRBN binding; IC₅₀: 250 nM) |
| Benzoxazepine-containing drugs | Tofacitinib | Features pyrrolopyridine instead of sulfonamide/dioxopiperidine | JAK3 inhibition (IC₅₀: 1 nM) |
| Target compound | 2-(2,6-Dioxopiperidin-1-yl)-N-(...) | Unique combination of sulfonamide, dioxopiperidine, and benzoxazepine | Hypothesized proteasome/CNS modulation (No IC₅₀ reported) |
Mechanistic and Pharmacokinetic Insights
- Sulfonamides typically exhibit moderate plasma protein binding (~70–90%), but the benzoxazepine may increase lipophilicity, affecting CNS penetration .
- Dioxopiperidine vs.
- Benzoxazepine Stability : The 4-methyl-5-oxo group in the benzoxazepine core likely enhances metabolic stability compared to unsubstituted analogs, as observed in kinase inhibitors like gedatolisib (half-life: 12–18 hrs) .
Research Findings and Gaps
- For example, the ¹H-NMR of Isorhamnetin-3-O-glycoside (, Table 1) shows aromatic protons at δ 6.8–7.2 ppm; similar shifts might occur in the benzoxazepine region .
- Toxicity Data : Analogous to TRI revisions for manganese compounds (), environmental/toxicity profiling of this sulfonamide derivative remains unstudied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
